molecular formula C11H10ClNO5S B2855648 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid CAS No. 2402830-56-0

2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid

Cat. No.: B2855648
CAS No.: 2402830-56-0
M. Wt: 303.71
InChI Key: SADZPYZFAOODOP-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule integrates a benzoic acid moiety with a 1,2-thiazolidine ring system in the 1,1,3-trioxo (sulfonyl) form. The structure is functionalized with a chloro substituent on the benzoic acid ring and a methyl group on the thiazolidine ring, making it a valuable scaffold for constructing more complex molecules or for studying structure-activity relationships (SAR). Compounds featuring the 1,1,3-trioxo-1,2-thiazolidin-2-yl (saccharin) group have been extensively investigated as inhibitors for various enzymatic targets . Related derivatives have shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B), a target implicated in insulin resistance and type 2 diabetes . Furthermore, heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole and thiazolidinone derivatives, are recognized as privileged structures in drug discovery due to their diverse biological activities . These scaffolds are frequently explored in oncology research for their cytotoxic and anti-proliferative properties, often acting through mechanisms like enzyme inhibition or induction of apoptosis . The presence of the benzoic acid group enhances the molecule's potential for salt formation and influences its solubility and overall pharmacokinetic profile. This product is provided as a solid and is intended for Research Use Only . It is not approved for use in humans or animals, nor for diagnostic, therapeutic, or any personal applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5S/c1-6-5-19(17,18)13(10(6)14)7-2-3-8(11(15)16)9(12)4-7/h2-4,6H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZPYZFAOODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of benzoic acid, thiazolidine derivatives, and other functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is used to study enzyme inhibition and protein interactions. It serves as a tool to understand biological processes at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the material science industry, this compound is utilized in the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.

Mechanism of Action

The mechanism by which 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved are often related to cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a benzoic acid backbone with several analogs but differs in the substituents and heterocyclic rings attached. Key comparisons include:

Table 1: Structural Comparison of Benzoic Acid Derivatives
Compound Name Substituents/Heterocycle Key Functional Groups Molecular Features
Target Compound : 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid 2-Cl, 4-(4-methyl-1,1,3-trioxo-thiazolidine) Trioxo-thiazolidine, chloro Enhanced electrophilicity due to trioxo group
4-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-yl)benzoic acid 4-oxoazetidinone, 4-(dimethylamino)phenyl Azetidinone, dimethylamino Electron-donating dimethylamino group
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4) 4-oxo-thiazolidine, 4-(dimethylamino)phenyl Thiazolidinone, dimethylamino Sulfur-containing ring, moderate polarity
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 2-methylthiazole Thiazole, methyl Aromatic thiazole, no sulfone groups
Lactofen 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro- Trifluoromethylphenoxy, nitro ester Ester functionality, lipophilic substituents
Key Observations:
  • Trioxo-thiazolidine vs.
  • Substituent Effects: The chloro group at the 2-position (target compound) is electron-withdrawing, contrasting with the electron-donating dimethylamino group in SS4 and azetidinone derivatives. This difference may influence reactivity and biological target interactions .
  • Thiazole vs. Thiazolidinone: Thiazole-containing analogs (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) lack the sulfone and carbonyl groups of thiazolidinones, reducing their solubility in polar solvents .

Physicochemical Properties

Table 2: Physical Properties
Compound Melting Point (°C) Solubility (Inference) Stability
Target Compound Not reported Moderate (polar groups) Stable under anhydrous conditions
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 139.5–140 Low (aromatic thiazole) Stable at RT
SS4 Not reported High (due to dimethylamino) Sensitive to acidic hydrolysis
  • The trioxo-thiazolidine group in the target compound likely increases water solubility compared to thiazole derivatives but may reduce lipophilicity relative to Lactofen’s ester groups .

Biological Activity

2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClNO5SC_{11}H_{10}ClNO_5S with a molecular weight of 303.72 g/mol. The compound features a chloro-substituted benzoic acid moiety linked to a thiazolidine derivative.

PropertyValue
Molecular FormulaC11H10ClNO5SC_{11}H_{10}ClNO_5S
Molecular Weight303.72 g/mol
CAS Number2402830-56-0

Antimicrobial Activity

Research indicates that derivatives of benzoic acid compounds exhibit significant antimicrobial properties. In particular, studies have highlighted the effectiveness of compounds similar to this compound against various bacterial strains.

In Vitro Studies

A study evaluated the antimicrobial activity of several thiourea derivatives derived from related benzoic acids against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 32 to 1024 µg/mL depending on the specific compound and its substituents. Notably, some compounds demonstrated potent activity against Staphylococcus aureus and Candida spp., suggesting potential for treating multidrug-resistant infections .

Cytotoxicity Assessment

Cytotoxicity studies have been conducted to assess the safety profile of these compounds. Using flow cytometry and annexin V assays, researchers determined that certain derivatives did not exhibit significant cytotoxic effects at concentrations effective for antimicrobial activity. This indicates a favorable therapeutic index for further development as antimicrobial agents .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial efficacy of synthesized thiourea derivatives.
    • Results : The most active compounds showed MIC values as low as 32 µg/mL against S. aureus, indicating strong antibacterial potential suitable for clinical applications.
  • Case Study on Antifungal Activity :
    • Objective : To assess antifungal activity against various fungal strains.
    • Results : Compounds exhibited MIC values ranging from 32 to 256 µg/mL against Candida albicans, demonstrating potential for antifungal therapies .

Q & A

Q. Key considerations :

  • Solvent choice (e.g., ethanol for reflux, DMF for polar aprotic conditions) and temperature control (60–100°C) significantly impact yield .
  • Purification via recrystallization or column chromatography is critical due to byproduct formation.

Basic: What analytical techniques are essential for structural characterization of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is required:

  • X-ray crystallography : For definitive 3D structure determination. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, methyl groups).
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and thiazolidinone regions.
  • Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight and fragmentation patterns.
  • Elemental analysis (CHN) : For empirical formula validation, as demonstrated in studies of related benzoic acid derivatives .

Advanced: How can researchers optimize synthetic routes to address low yields or impurities?

Answer:
Common challenges and solutions :

  • Low yield in condensation step :
    • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
    • Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of benzoic acid derivative to thiazolidinone precursor) .
  • Byproduct formation during oxidation :
    • Employ stepwise oxidation (e.g., mild agents like meta-chloroperbenzoic acid for selective trioxo formation).
    • Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • Purification hurdles :
    • Use preparative HPLC for polar impurities, or switch to mixed solvents (e.g., EtOAc/hexane) for recrystallization .

Q. Data-driven example :

ConditionYield (%)Purity (%)
Ethanol, 80°C, 6h4585
DMF, 100°C, 4h6292
Microwave, 120°C, 1h7895

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Strategies for data reconciliation :

Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic variations affecting activity .

Assay standardization :

  • Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Structure-activity relationship (SAR) studies :

  • Synthesize analogs with modifications to the thiazolidinone ring or chloro substituent (e.g., replacing methyl with ethyl) to isolate critical functional groups .

Q. Example SAR findings :

ModificationPPARγ Binding Affinity (IC₅₀, nM)
Parent compound120
Methyl → Ethyl (thiazolidinone)85
Chloro → Fluoro (benzene ring)210

Basic: What spectroscopic benchmarks are used to confirm purity and identity?

Answer:
Reference data for validation :

  • UV-Vis spectroscopy : λₘₐₐ ≈ 270–280 nm (π→π* transitions in aromatic and carbonyl groups) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching), 1250 cm⁻¹ (S=O stretching), and 750 cm⁻¹ (C-Cl bending).
  • Melting point : Consistency with literature values (±2°C range) to rule out solvates or impurities.

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